molecular formula C7H9FN2 B119168 2-(2-Fluoropyridin-3-yl)ethanamine CAS No. 150049-53-9

2-(2-Fluoropyridin-3-yl)ethanamine

Cat. No. B119168
M. Wt: 140.16 g/mol
InChI Key: XROHYGMDFYPRCJ-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-3-yl)ethanamine is a chemical compound with the IUPAC name 2-(2-fluoropyridin-3-yl)ethanamine . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound has a fluorine atom and an ethanamine group attached to the pyridine ring .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-(2-Fluoropyridin-3-yl)ethanamine, involves complex reactions. One method involves the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures, forming a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

properties

IUPAC Name

2-(2-fluoropyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROHYGMDFYPRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoropyridin-3-yl)ethanamine

Synthesis routes and methods

Procedure details

To a solution of 0.20 g (1.42 mmol) of 3-(2-hydroxyethyl)-2-fluoropyridine in 8 ml of dry CH2Cl2 cooled to -40° C. was added 0.18 ml (0.8 mmol) trifluoromethanesulfonic anhydride under an atmosphere of nitrogen. After stirring for 30 min at -40° C., 30 ml of cold (-78° C.) NH3 (l) was added. The mixture was stirred for 30 min at -40° C., and then concentrated in vacuo to afford 1.03 g of crude salt which was washed twice with 20 ml diethyl ether to yield 0.82 g of 3-(2-aminoethyl)-2-fluoropyridine as a trifluoromethanesulfonic acid salt.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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